(2R)-Octyl-α-hydroxyglutarate-d17
Description
(2R)-Octyl-α-hydroxyglutarate-d17 is a deuterium-labeled, cell-permeable derivative of α-hydroxyglutarate (2-HG). It is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, (2R)-Octyl-α-hydroxyglutarate, via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . The compound plays a critical role in cancer research, particularly in studies involving isocitrate dehydrogenase 1/2 (IDH1/2) mutations, where it inhibits α-ketoglutarate-dependent dioxygenases implicated in epigenetic dysregulation . Its molecular formula is C13H7D17O5 (molecular weight: 277.4 g/mol), with deuterium atoms replacing 17 hydrogens to ensure isotopic distinction during analytical workflows .
Properties
Molecular Formula |
C13H7D17O5 |
|---|---|
Molecular Weight |
277.4 |
InChI Key |
UJZOKTKSGUOCCM-XDYCJWJQSA-N |
Appearance |
Assay:≥99% deuterated forms (d1-d17)A crystalline solid |
Synonyms |
(2R)-2-Hydroxypentanedioic Acid 1-Octyl Ester-d17 |
Origin of Product |
United States |
Comparison with Similar Compounds
Stereoisomeric Counterpart: (2S)-Octyl-α-hydroxyglutarate-d17
The S-isomer , (2S)-Octyl-α-hydroxyglutarate-d17 (CAS: 2748489-76-9), shares identical molecular weight and isotopic labeling but differs in stereochemistry at the α-hydroxyglutarate backbone. Key distinctions include:
| Property | (2R)-Octyl-α-hydroxyglutarate-d17 | (2S)-Octyl-α-hydroxyglutarate-d17 |
|---|---|---|
| Stereochemistry | R-configuration | S-configuration |
| Primary Application | Cancer research (IDH1/2 inhibition) | Broad neuropeptide studies |
| Solubility (DMF) | Not explicitly reported | 10 mg/mL |
| Storage Stability | -20°C (1 month); -80°C (6 months) | Similar, but specific data unreported |
| Biological Activity | Inhibits α-KG-dependent dioxygenases | Diverse neurobiological roles |
While both isomers serve as internal standards for MS quantification, the R-isomer is uniquely associated with oncogenic metabolic pathways, whereas the S-isomer is linked to neuropeptide signaling . The stereochemical difference likely alters substrate-enzyme binding affinities, as evidenced by the R-isomer’s specificity for IDH-related targets .
Non-Deuterated Analog: (2R)-Octyl-α-hydroxyglutarate
The non-deuterated form (CAS: 1391194-67-4) lacks isotopic labeling, making it unsuitable for MS quantification but critical for functional studies. Key comparisons:
| Property | This compound | (2R)-Octyl-α-hydroxyglutarate |
|---|---|---|
| Isotopic Labeling | 17 deuterium atoms | None |
| Analytical Use | Internal standard for MS | Functional inhibitor in assays |
| Stability | Degrades with freeze-thaw cycles | Similar, but less stringent needs |
| Molecular Weight | 277.4 g/mol | 260.3 g/mol (estimated) |
The deuterated form’s stability requires strict storage at -20°C or -80°C, whereas the non-deuterated compound is more robust for in vitro applications .
Structurally Related Compounds
(±)-β-Hydroxybutyrate-d4
Another deuterated internal standard, (±)-β-Hydroxybutyrate-d4 (CAS: N/A), is used for quantifying β-hydroxybutyrate in metabolic studies. Unlike this compound, it lacks the octyl chain and hydroxyglutarate backbone, limiting its relevance to ketone body metabolism rather than cancer epigenetics .
Organotin Compounds (e.g., Octyltin stabilizers)
Octyltin compounds like Oct2SnOCOCH=CHCOO are used as PVC stabilizers but differ fundamentally in structure and application. They contain tin (Sn) and are regulated due to environmental toxicity, unlike the hydroxyglutarate derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
